1-ethyl-4-(4-fluorobenzyl)piperazine
Description
Properties
IUPAC Name |
1-ethyl-4-[(4-fluorophenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2/c1-2-15-7-9-16(10-8-15)11-12-3-5-13(14)6-4-12/h3-6H,2,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHAGRQNWSRDAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Anti-Inflammatory and Antitumor Activities
Key Analogues :
- 1-Ethyl-4-[(p-isopropylphenyl)(p-tolyl)methyl]piperazine (Cycl-1 II) : A cyclizine derivative with ethyl and bulky aryl substitutions. It demonstrated enhanced anti-inflammatory effects compared to simpler piperazine derivatives, likely due to increased lipophilicity and steric effects .
- N-(4-Fluorobenzyl)piperazine derivatives : These compounds showed moderate antitumor activity, but were less potent than derivatives with bulkier substituents like N-bis(4-fluorophenyl)methyl or N-(4-trifluoromethylbenzyl) groups .
Biological Data :
Insight : Bulky substituents (e.g., benzhydryl, trifluoromethylbenzyl) generally enhance antitumor potency by improving target binding or membrane permeability. The ethyl group in the target compound may reduce metabolic stability compared to bulkier groups .
Enzyme Inhibition Profiles
Tyrosinase Inhibition
Key Analogues :
- Inhibitor 16 (1-(4-fluorobenzyl)piperidine derivative) : Exhibited potent tyrosinase inhibition (IC50 = 5.25 µM), outperforming kojic acid (IC50 = 16.83 µM). The piperidine core and fluorobenzyl group contributed to hydrophobic interactions with the enzyme’s active site .
- Compound 5a (aroyl-substituted piperazine) : Demonstrated moderate inhibition (IC50 = 25.11 µM), highlighting the importance of aroyl moieties for binding .
Structural Influence :
- Piperazine vs. Piperidine: Piperidine derivatives (e.g., Inhibitor 16) showed superior activity due to reduced conformational flexibility and better hydrophobic packing .
- Substitution at N4: The 4-fluorobenzyl group enhances binding to tyrosinase’s copper center, while ethyl substitution may reduce potency by limiting π-π interactions .
FAAH (Fatty Acid Amide Hydrolase) Inhibition
- Key Analogues: Compound 20 (4-fluorobenzyl-piperazinourea): IC50 = 0.22 µM for FAAH inhibition, slightly less potent than the 4-chlorobenzyl analogue (IC50 = 0.13 µM) . Heteroaryl ureas with bicyclic diamines: IC50 values <0.1 µM, indicating that rigid cores improve enzyme affinity compared to piperazine .
Insight : The 4-fluorobenzyl group in the target compound is favorable for FAAH inhibition, but replacing piperazine with bicyclic diamines could enhance activity .
Physicochemical and Metabolic Properties
Solubility and pKa
- Piperazine Derivatives with Spacers :
Implication : Introducing spacers between the piperazine and aromatic moieties improves solubility and bioavailability. The ethyl group in 1-ethyl-4-(4-fluorobenzyl)piperazine may lower solubility compared to spacer-containing analogues .
Metabolic Stability
- Metabolic Hotspots : Piperazine rings are prone to deethylation (generating metabolite A) or oxidation (metabolite C) .
- Isosteric Replacements : Replacing piperazine with morpholine or azetidine reduces clearance rates by avoiding metabolic degradation .
Implication : The ethyl group in the target compound increases susceptibility to deethylation, necessitating structural modifications for improved stability .
Receptor Binding and Brain Permeability
- σ1 Receptor Ligands: Compound 10 (1-(4-fluorobenzyl)-4-(tetrahydrofuran-2-yl)methylpiperazine): High σ1 affinity (Ki <10 nM) and brain uptake, attributed to low lipophilicity (ClogP = 1.8) .
Q & A
Q. What are the common synthetic routes for 1-ethyl-4-(4-fluorobenzyl)piperazine, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: Synthesis typically involves nucleophilic substitution between 4-fluorobenzyl chloride and 1-ethylpiperazine in solvents like ethanol or toluene. Optimize parameters such as reaction time (12–24 hours), temperature (60–80°C), and stoichiometric ratios (1:1.2 amine:alkylating agent). Catalysts like K₂CO₃ enhance efficiency, while purification via column chromatography (silica gel, ethyl acetate/hexane) ensures purity. Monitor reaction progress using TLC with 1:2 hexane/ethyl acetate .
Q. Which analytical techniques are most effective for characterizing 1-ethyl-4-(4-fluorobenzyl)piperazine and verifying its structural integrity?
Methodological Answer: Use ¹H/¹³C NMR to confirm substituent positions and FT-IR for functional group identification. GC/HPLC assesses purity (>98%), while mass spectrometry confirms molecular weight. For detecting isomeric impurities, capillary electrophoresis with UV detection (236 nm) resolves closely related derivatives (e.g., ortho/meta/para isomers) .
Q. What methodologies are recommended for assessing the toxicity profile of 1-ethyl-4-(4-fluorobenzyl)piperazine in preclinical studies?
Methodological Answer:
- Acute toxicity : OECD Guideline 423 in rodents, monitoring for 14 days.
- Subchronic studies : 28-day exposure with hematological/histopathological analysis.
- In vitro genotoxicity : Ames test and micronucleus assay.
- Metabolic stability : Human liver microsomes (HLM) with LC-MS/MS metabolite profiling.
β-Cyclodextrin inclusion complexes can reduce toxicity but may lower bioactivity .
Advanced Research Questions
Q. How does the electronic nature of substituents on the benzyl ring influence the biological activity of 1-ethyl-4-(4-fluorobenzyl)piperazine derivatives?
Methodological Answer: Fluorine’s electronegativity enhances metabolic stability (C-F bond strength: 485 kJ/mol) and bioavailability. Comparative studies show:
- 4-Fluoro : logP = 2.1, IC₅₀ = 18 nM (5-HT₁A binding).
- 4-Chloro : logP = 2.8, IC₅₀ = 45 nM.
- 4-Methoxy : Reduced CNS penetration (logBB = -0.3).
Use Hammett σ values and π hydrophobic parameters in QSAR models to predict substituent effects .
Q. What experimental strategies resolve contradictions between predicted and observed biological activities in modified piperazine derivatives?
Methodological Answer: When β-cyclodextrin-modified derivatives show reduced activity despite computational predictions:
- Conduct molecular dynamics simulations (50 ns) to assess host-guest complexation.
- Perform radioligand binding assays (vs. functional cAMP assays) to distinguish affinity from efficacy.
- Use X-ray crystallography to identify steric hindrance in target binding .
Q. How can computational methods guide the design of derivatives with enhanced selectivity for neurological targets?
Methodological Answer:
- Molecular docking against 5-HT₁A/2A crystal structures (PDB: 7E2Z) evaluates binding poses.
- MD simulations calculate binding free energies (ΔG < -9 kcal/mol indicates high selectivity).
- CYP450 inhibition screening minimizes off-target effects. Derivatives with polar groups (e.g., hydroxyethyl) improve selectivity >10x in rat models .
Q. How do structural modifications at the piperazine N-ethyl group impact the pharmacological profile?
Methodological Answer:
- Ethyl group : Optimal t₁/₂ = 4.2 h (rats), logP = 2.3.
- Propyl/isopropyl : Reduced CNS penetration (logBB = -0.2).
- Hydroxyethyl : Increased aqueous solubility (5.8 mg/mL vs. 1.2 mg/mL).
Balance lipophilicity (clogP 2.3–3.1) and protein binding (85–92%) for PK optimization .
Q. What chromatographic techniques resolve enantiomers of chiral piperazine derivatives?
Methodological Answer:
- Chiral HPLC : Cellulose tris(3,5-dimethylphenylcarbamate) column, hexane/isopropanol (80:20), 0.1% diethylamine. Achieves Rs > 2.5 for R/S enantiomers.
- Preparative SFC : CO₂/ethanol (70:30) at 25 MPa for multi-gram resolution.
- X-ray crystallography with L-tartaric acid confirms absolute configuration .
Q. How can researchers evaluate metabolic stability in hepatic models?
Methodological Answer:
- HLM assays : Monitor parent compound depletion via LC-MS/MS (t₁/₂ = 32 min).
- UPLC-QTOF : Identify major metabolites (e.g., defluorination via ¹⁹F NMR).
- CYP phenotyping : Ketoconazole (CYP3A4 inhibitor) reduces clearance by 60% .
Q. What strategies mitigate solubility challenges in formulations?
Methodological Answer:
- Amorphous solid dispersions : HPMCAS (1:2 ratio) increases solubility 8-fold.
- Nano-crystallization : 200–300 nm particles achieve 85% dissolution in 30 min.
- Salt formation : Hydrochloride salt improves solubility to 12 mg/mL .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
